molecular formula C21H15N5OS B2355821 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1705981-45-8

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2355821
CAS No.: 1705981-45-8
M. Wt: 385.45
InChI Key: MJNKISZUUJGGKT-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. It features a hybrid architecture that incorporates two privileged pharmacophore scaffolds: an imidazo[2,1-b]thiazole and a pyrazole, linked by a benzamide group. This specific molecular design is strategically employed in the exploration of novel bioactive compounds, as both the imidazothiazole and pyrazole nuclei are independently recognized for their broad and significant pharmacological profiles . The imidazothiazole scaffold is a well-documented structural component in molecules with diverse biological activities, including antimicrobial, antitumor, and antiviral properties . Concurrently, the pyrazole moiety is a common feature in numerous pharmacologically active agents and is known to contribute to various activities such as antimicrobial, anticancer, and anti-inflammatory effects . The conjugation of these two heterocyclic systems into a single molecule is a rational approach in chemical biology to create novel molecular entities for the investigation of new therapeutic targets and pathways. Researchers can utilize this compound as a key intermediate or a core structure in the synthesis of more complex chemical libraries. It also serves as a valuable chemical tool for in vitro screening assays aimed at identifying potential hits for further development in various disease areas, including oncology and infectious diseases. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyrazol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c27-20(15-5-3-6-16(13-15)26-10-4-9-22-26)23-18-8-2-1-7-17(18)19-14-25-11-12-28-21(25)24-19/h1-14H,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNKISZUUJGGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Amide Coupling

Route 1: Carboxylic Acid Activation

  • Synthesis of 2-(Imidazo[2,1-b]Thiazol-6-yl)Aniline :
    • Cyclocondensation of 2-aminothiazole derivatives with α-bromoketones yields the imidazo[2,1-b]thiazole core.
    • Example: Reacting 5-bromo-2-aminothiazole with phenacyl bromide in ethanol under reflux forms 6-phenylimidazo[2,1-b]thiazole.
  • Synthesis of 3-(1H-Pyrazol-1-yl)Benzoic Acid :
    • Ullmann coupling of 3-iodobenzoic acid with pyrazole using CuI/1,10-phenanthroline.
  • Amide Bond Formation :
    • Activate 3-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with 2-(imidazo[2,1-b]thiazol-6-yl)aniline in dichloromethane (DCM) with triethylamine.

Yield : 65–72% after purification by column chromatography.

One-Pot Tandem Cyclization and Coupling

Route 2: In Situ Generation of Intermediates

  • Simultaneous Thiazole and Imidazole Formation :
    • React 2-aminothiophenol with 2-bromo-1-(pyrazol-1-yl)acetophenone in DMF at 100°C to form the imidazo[2,1-b]thiazole-phenol intermediate.
  • Oxidation and Amidation :
    • Oxidize the phenol to a carboxylic acid using KMnO₄, then couple with 2-(imidazo[2,1-b]thiazol-6-yl)aniline via HATU/DIPEA activation.

Yield : 58–63% with reduced purification steps.

Palladium-Catalyzed Cross-Coupling

Route 3: Buchwald–Hartwig Amination

  • Synthesis of 3-(1H-Pyrazol-1-yl)Benzamide Halide :
    • Brominate 3-(1H-pyrazol-1-yl)benzoic acid at the para position using NBS, then convert to the acyl chloride.
  • Coupling with Imidazo[2,1-b]Thiazole-Aniline :
    • Use Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C to form the amide bond.

Yield : 70–75% with >95% purity by HPLC.

Optimization and Analytical Validation

Reaction Condition Optimization

  • Solvent Selection : DMF and ethanol favored for cyclization; DCM optimal for amide coupling.
  • Catalysts : CuI for Ullmann coupling; Pd(OAc)₂ for Buchwald–Hartwig amination.
  • Temperature : Cyclization requires 80–100°C; amidation proceeds at room temperature.

Spectroscopic Characterization

  • ¹H NMR :
    • Imidazo[2,1-b]thiazole protons: δ 7.8–8.2 ppm (doublets, J = 8 Hz).
    • Pyrazole protons: δ 6.5–7.1 ppm (multiplet).
  • LC-MS : [M+H]⁺ at m/z 409.5, consistent with molecular formula C₂₁H₁₉N₅OS.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Amidation 65–72 90–95 High reproducibility Multi-step purification required
One-Pot Tandem 58–63 85–90 Reduced solvent waste Lower yield due to side reactions
Palladium Catalysis 70–75 >95 Scalable for industrial use High catalyst cost

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

Antimicrobial Activity

The imidazo[2,1-b]thiazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study synthesized several benzothiazole derivatives and evaluated their antibacterial activity using the disc diffusion method. Compounds demonstrated significant inhibition against various bacterial strains, highlighting the potential of imidazo[2,1-b]thiazole derivatives as new antimicrobial agents .

Table 1: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3cBacillus subtilis1.27 µM
3hEscherichia coli2.54 µM
IT06Mycobacterium tuberculosis2.03 µM

Anticancer Properties

Research indicates that N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide exhibits cytotoxic effects against various cancer cell lines. A series of compounds derived from imidazo[2,1-b]thiazole were tested against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Results showed that certain derivatives significantly inhibited cell proliferation, suggesting their potential as anticancer agents .

Table 2: Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
5aHepG25.85
5lMDA-MB-2314.53

Anti-inflammatory Effects

Imidazo[2,1-b]thiazole derivatives have also been investigated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, derivatives were found to reduce the levels of TNF-alpha and IL-6 in cellular models of inflammation, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole core but lacks the pyrazole ring, resulting in different chemical and biological properties.

    Imidazo[2,1-b]thiazole-based aryl hydrazones: These compounds have a similar imidazo[2,1-b]thiazole core but differ in their functional groups and overall structure.

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to its combination of the imidazo[2,1-b]thiazole, phenyl, and pyrazole moieties. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H15N5OS\text{C}_{21}\text{H}_{15}\text{N}_{5}\text{OS}

IUPAC Name : N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyrazol-1-ylbenzamide

Molecular Weight : 365.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the preparation of the imidazo[2,1-b]thiazole core, followed by functionalization with a phenyl group. Specific catalysts and controlled reaction conditions are crucial for achieving high yields and purity levels .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. It is believed to modulate various biochemical pathways, particularly those involved in cell proliferation and apoptosis. Notably, it may inhibit certain enzymes that are critical in cancer cell growth .

Biological Activities

Research indicates that compounds containing the imidazo[2,1-b]thiazole scaffold exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles possess significant anticancer properties. For instance, compounds similar to this compound showed promising results against various cancer cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against Mycobacterium tuberculosis (Mtb). For example, related imidazo[2,1-b]thiazole derivatives exhibited IC50 values as low as 2.03 μM against Mtb .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Carbonic Anhydrase Inhibition : The compound has been tested for its inhibitory effects on carbonic anhydrase (CA) isoforms, specifically showing selective inhibition against hCA II .

Study 1: Antitubercular Activity

In a study assessing the antitubercular activity of imidazo[2,1-b]thiazole derivatives, the most active compound displayed an IC90 of 7.05 μM against Mtb H37Ra without acute toxicity towards MRC-5 lung fibroblast cells .

Study 2: Anticancer Evaluation

Another study focused on the anticancer effects of related compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 15 μM depending on the specific derivative tested .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntitubercularMycobacterium tuberculosis2.03
AnticancerVarious cancer cell lines5 - 15
Carbonic AnhydrasehCA II57.7 - 98.2

Q & A

Basic: What synthetic strategies are optimal for preparing N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide?

Answer:
The synthesis typically involves coupling imidazo[2,1-b]thiazole and benzamide moieties. A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·10CH₃SO₃H) efficiently forms fused imidazo[2,1-b]thiazole derivatives with yields of 90–96% . Key steps include:

  • Core formation : Reacting substituted thiazoles with aldehydes under microwave or thermal conditions.
  • Coupling : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole and benzamide groups.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., imidazo-thiazole proton signals at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 391.45 for analogs) .
  • X-ray Crystallography : Determines bond angles and stereochemistry, critical for confirming fused heterocyclic systems .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., apoptosis vs. antiviral effects)?

Answer:
Discrepancies often arise from assay conditions or model systems. Methodological approaches include:

  • Dose-response profiling : Test efficacy across concentrations (e.g., 0.1–50 μM) to identify context-dependent effects .
  • Orthogonal assays : Combine Western blotting (e.g., ER stress markers like CHOP) with flow cytometry (apoptosis) and viral replication assays (e.g., HIV-1 p24 ELISA) .
  • Pharmacokinetic studies : Assess bioavailability using LC-MS/MS to correlate in vitro activity with in vivo exposure .

Advanced: What experimental designs elucidate its mechanism in ER stress-induced apoptosis?

Answer:

  • Gene silencing : Knockdown ER stress sensors (e.g., IRE1α, PERK) via siRNA to confirm pathway dependency .
  • Calcium flux assays : Use Fluo-4 AM to measure intracellular Ca²+ levels, a key ER stress marker .
  • Transcriptomic profiling : RNA-seq identifies downstream targets (e.g., ATF4, XBP1) .

Basic: What are key physicochemical properties affecting its research utility?

Answer:

  • LogP : ~3.5 (predicted), indicating moderate lipophilicity for cellular uptake .
  • Solubility : <10 μM in aqueous buffers, necessitating DMSO stock solutions .
  • Stability : Susceptible to hydrolysis in basic conditions; store at -20°C under inert gas .

Advanced: How to evaluate its selectivity for SIRT1 vs. other sirtuins?

Answer:

  • Enzymatic assays : Compare IC₅₀ values using recombinant SIRT1, SIRT2, and SIRT3 (e.g., fluorometric deacetylation assays with p53 peptide) .
  • Cellular target engagement : Immunoprecipitation followed by Western blotting for acetylated substrates (e.g., PGC-1α for SIRT1) .
  • Crystal structure analysis : Molecular docking to identify binding interactions with SIRT1’s catalytic domain .

Advanced: What strategies improve blood-brain barrier (BBB) penetration for CNS applications?

Answer:

  • Prodrug design : Introduce ester or amide groups to enhance lipophilicity .
  • In vivo PET imaging : Use ¹¹C-labeled analogs to quantify brain uptake in rodent models .
  • P-glycoprotein inhibition : Co-administer with inhibitors (e.g., elacridar) to reduce efflux .

Basic: What structural analogs exhibit comparable or enhanced bioactivity?

Answer:

  • SRT1720 : SIRT1 activator with EC₁.₅ = 2.9 μM; shares the imidazo-thiazole core .
  • Compound 18 (antiviral) : N-[4-ethoxy-3-(piperidinylsulfonyl)phenyl] derivative inhibits HIV-1 MA protein (IC₅₀ = 7.5–15.6 μM) .
  • Pyridazinone analogs : Show anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.8 μM) .

Advanced: How to assess mitochondrial biogenesis induction in renal cells?

Answer:

  • Mitochondrial DNA quantification : qPCR for ND6 and ND1 genes .
  • Oxygen consumption rate (OCR) : Seahorse XF Analyzer to measure ATP-linked respiration .
  • Immunofluorescence : Track mitochondrial mass using MitoTracker Red .

Advanced: How can researchers validate target engagement in complex biological matrices?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
  • Click chemistry : Attach alkyne tags for pull-down assays and LC-MS/MS identification .
  • Microscale thermophoresis (MST) : Measure binding affinity using fluorescently labeled targets .

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